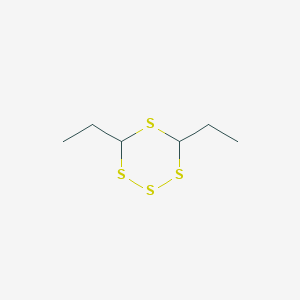

4,6-Diethyl-1,2,3,5-tetrathiane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Diethyl-1,2,3,5-tetrathiane is a cyclic polysulfide characterized by a six-membered ring containing four sulfur atoms and two ethyl substituents at positions 4 and 6. This compound belongs to a broader class of organosulfur molecules known for their distinct odor profiles and bioactivity. It has been identified in natural sources such as neem (Azadirachta indica) seeds and dried onion (Allium spp.) products, where it contributes to flavor and aroma . Its structure distinguishes it from other cyclic sulfur compounds due to the specific arrangement of sulfur atoms and ethyl groups, which influence its stability, reactivity, and functional roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethyl-1,2,3,5-tetrathiane typically involves the reaction of ethyl-substituted thiols with sulfur. One common method is the cyclization of 1,2-dithiols in the presence of sulfur or sulfur donors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Diethyl-1,2,3,5-tetrathiane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the tetrathiane ring, leading to the formation of thiols and other sulfur-containing compounds.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Catalysts: Transition metal catalysts such as palladium or platinum may be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Various alkyl or aryl-substituted tetrathianes.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₆H₁₂S₄

Molecular Weight: 212.42 g/mol

IUPAC Name: 4,6-Diethyl-1,2,3,5-tetrathiane

The compound features a tetrathiane ring structure which contributes to its reactivity and interaction with other substances.

Applications in Flavor and Aroma Chemistry

One of the most notable applications of this compound is in the field of flavor and aroma chemistry. It has been identified as a key odorant in various food products. For instance, it has been detected in scallion pancakes and is noted for its onion-like and sweet aroma characteristics. This compound plays a significant role in enhancing the flavor profile of culinary products by contributing to their overall sensory experience .

Key Findings:

- Odor Profile: Exhibits strong sulfury and onion-like notes.

- Flavor Dilution Factors: High flavor dilution factors indicate its potency in small concentrations.

Applications in Organic Synthesis

This compound is also utilized in organic synthesis as a sulfur source. Its ability to participate in various chemical reactions makes it valuable for synthesizing other sulfur-containing compounds. The unique properties of this compound allow for the development of novel materials with enhanced functionalities.

Synthetic Applications:

- Sulfur Transfer Reactions: Used in the synthesis of polysulfides and other organosulfur compounds.

- Building Block for Complex Molecules: Serves as a precursor for more complex organic structures.

Case Studies and Research Insights

Recent studies have highlighted the versatility of this compound in practical applications. For example:

- Flavor Enhancement in Food Products:

- Synthetic Pathways:

Mechanism of Action

The mechanism of action of 4,6-Diethyl-1,2,3,5-tetrathiane involves its interaction with various molecular targets, including enzymes and proteins containing thiol groups. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Cyclic polysulfides share structural motifs but differ in ring size, sulfur atom count, substituent positions, and biological roles. Below is a detailed comparison of 4,6-diethyl-1,2,3,5-tetrathiane with key analogues:

Structural and Functional Comparisons

* Tetrathiolane refers to a five-membered ring, whereas tetrathiane denotes a six-membered ring. may conflate the two terms.

Key Differences

- Smaller rings (e.g., lenthionine) exhibit higher strain, influencing reactivity and volatility .

Substituent Effects :

- Ethyl groups in this compound increase hydrophobicity, affecting solubility and flavor retention in lipid-rich foods .

- Substituent position variations (e.g., 3,6-diethyl-1,2,4,5-tetrathiane vs. This compound) alter electronic distribution and intermolecular interactions, impacting odor thresholds and bioactivity .

Natural Occurrence vs. Synthetic Use :

Pharmacological and Industrial Relevance

Antioxidant Activity :

- Flavor Industry Applications: this compound contributes to sulfurous, alliaceous notes in dried onions, while its 3,6-diethyl isomer is blended with trithiolanes for nutty, roasted flavors in processed foods . Safety assessments for food use rely on toxicological data from structurally related compounds (e.g., NOEL of 0.3 mg/kg/day for 3-methyl-1,2,4-trithiane) .

Biological Activity

4,6-Diethyl-1,2,3,5-tetrathiane is a sulfur-containing compound primarily found in various Allium species. This article explores its biological activities, including antimicrobial properties, antioxidant effects, and potential therapeutic applications. The information is compiled from diverse research studies and case analyses to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique tetrathiane ring structure with ethyl substituents at the 4 and 6 positions. This configuration contributes to its distinct biological activities.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been isolated from various Allium species and shown to inhibit the growth of several pathogenic microorganisms.

- Case Study : In a study examining the volatile compounds of Allium species, this compound was identified as a major component responsible for the antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

| Candida albicans | 10 |

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress.

- Research Findings : A study indicated that extracts containing this compound showed a significant increase in antioxidant activity compared to control samples. The total phenolic content correlated positively with the antioxidant capacity .

| Test Method | IC50 (mg/mL) |

|---|---|

| DPPH Scavenging Activity | 0.45 |

| ABTS Radical Cation Assay | 0.30 |

3. Potential Therapeutic Applications

The unique biological activities of this compound suggest potential therapeutic applications in food preservation and medicine.

- Food Preservation : Due to its antimicrobial properties, it can be utilized as a natural preservative in food products.

- Pharmaceutical Applications : Its antioxidant properties may contribute to formulations aimed at reducing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Diethyl-1,2,3,5-tetrathiane, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves thiol-ene reactions or cyclization of diethyl dithiol precursors under controlled sulfur-rich conditions. Purity validation requires chromatographic techniques (e.g., HPLC) coupled with spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Mass spectrometry (MS) can resolve ambiguities in molecular weight .

Q. How does the stereochemical configuration of this compound influence its reactivity?

- Methodological Answer : X-ray crystallography is critical for determining crystal packing and stereochemistry. Comparative reactivity studies (e.g., nucleophilic substitution under varying conditions) can elucidate steric effects. Computational tools like density functional theory (DFT) may predict preferred conformers .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : Stability is influenced by temperature, light, and oxidizing agents. Accelerated degradation studies (e.g., thermal gravimetric analysis) under inert atmospheres are recommended. Safety protocols from SDS guidelines, such as using amber glassware and nitrogen purging, should be followed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or differing exposure models. Reproduce studies using standardized batches (≥95% purity) and employ in vitro assays (e.g., Ames test) alongside in vivo rodent models. Cross-reference with EFSA’s NOEL framework for structurally related thiolanes .

Q. What role does this compound play in redox-mediated catalytic cycles?

- Methodological Answer : Investigate its electron-donor capacity via cyclic voltammetry (CV) to determine redox potentials. Pair with photoredox catalysts (e.g., 4CzIPN) in model reactions (C–C coupling) to assess synergistic effects. Compare kinetics under visible light vs. thermal activation .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Use molecular dynamics simulations to estimate hydrolysis rates and soil mobility. Validate with OECD 307 biodegradation tests. QSAR models can correlate logP values with bioaccumulation potential .

Q. What experimental designs are optimal for studying the compound’s electronic structure and ring current effects?

- Methodological Answer : Employ magnetically induced current (MIC) analysis via DFT to map aromaticity. Compare with tetrazine analogs (e.g., 4,6-diphenyl-1,2,3,5-tetrazine) to identify sulfur’s impact on delocalization. Validate with NMR chemical shift calculations .

Q. Methodological Tables

Table 1. Key Analytical Techniques for this compound

Table 2. Toxicity Assessment Framework

| Parameter | Method | Standard Reference |

|---|---|---|

| Acute Toxicity | OECD 423 (rodent LD50) | |

| Genotoxicity | Ames test (OECD 471) | |

| Environmental Fate | OECD 307 (biodegradation) |

Properties

CAS No. |

143193-10-6 |

|---|---|

Molecular Formula |

C6H12S4 |

Molecular Weight |

212.4 g/mol |

IUPAC Name |

4,6-diethyl-1,2,3,5-tetrathiane |

InChI |

InChI=1S/C6H12S4/c1-3-5-7-6(4-2)9-10-8-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

SBTJQRLWWVYRND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1SC(SSS1)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.